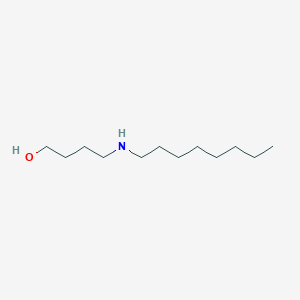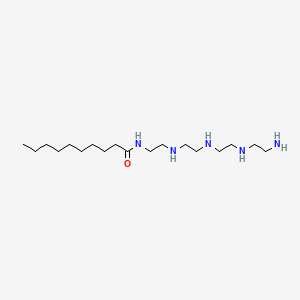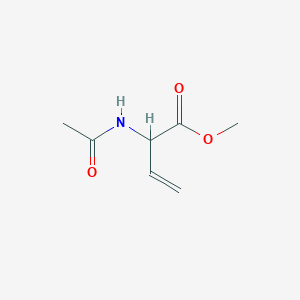
Methyl 2-acetamidobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamidobut-3-enoate is an organic compound with the molecular formula C7H11NO3. It is an ester derivative of butenoic acid and is characterized by the presence of an acetamido group attached to the second carbon atom and a methyl ester group attached to the third carbon atom of the butenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamidobut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetamidobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-acetamidobut-3-enoic acid reacts with methanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamidobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-acetamidobut-3-enol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.
Scientific Research Applications
Methyl 2-acetamidobut-3-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and
Properties
CAS No. |
74265-38-6 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-acetamidobut-3-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9) |
InChI Key |
DLUNQFFKPOIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
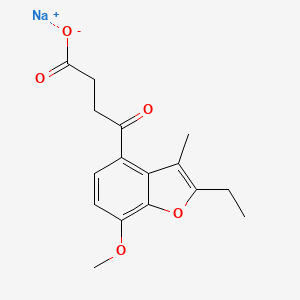
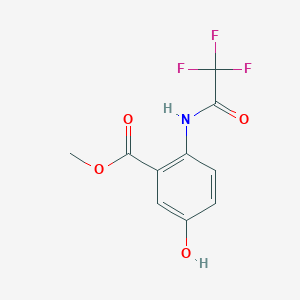
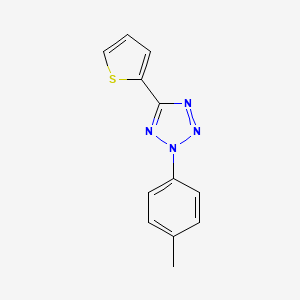
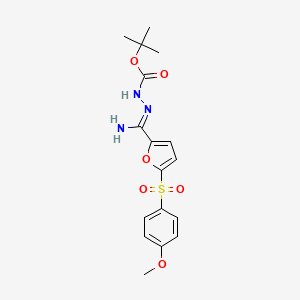
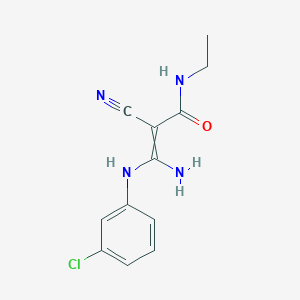
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
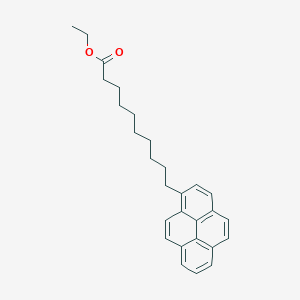
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
